molecular formula C47H36N2 B1592075 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene CAS No. 222319-05-3

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

Cat. No.: B1592075
CAS No.: 222319-05-3
M. Wt: 628.8 g/mol
InChI Key: KJEQVQJWXVHKGT-UHFFFAOYSA-N
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Description

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

Target of Action

It is commonly used as a hole transport material in organic light-emitting diodes (oled) devices .

Mode of Action

The mode of action of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is related to its fluorescent properties. It is used in the manufacture of OLED and organic photovoltaic (OPV) devices . The compound’s fluorescent properties make it an ideal luminescent material .

Biochemical Pathways

Its use in oled and opv devices suggests it plays a role in the pathways related to light emission and energy conversion .

Pharmacokinetics

Its solubility and storage conditions suggest that it may have specific requirements for bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily observed in its application in OLED and OPV devices. Its fluorescent properties contribute to the light emission in these devices .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, its storage conditions require protection from light, suggesting that light exposure may affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene typically involves a multi-step organic synthesis process. One common method includes the nucleophilic substitution reaction of 1-naphthyl-9,9-dihalide with 2,7-bisaminofluorene . The reaction conditions often require the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis[N-(1-naphthyl)anilino]-9,9’-spirobi[9H-fluorene]
  • 9,10-Bis[N-(2-naphthyl)anilino]anthracene

Uniqueness

Compared to similar compounds, 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications. Its dimethyl substitution at the 9,9-position of the fluorene core contributes to its superior performance in OLEDs and other devices .

Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEQVQJWXVHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609580
Record name 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222319-05-3
Record name 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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